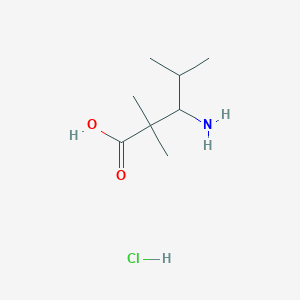
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, also known as DCF-DA, is a fluorescent dye used in scientific research. It is a member of the oxadiazole family and is commonly used as a marker for reactive oxygen species (ROS) in cells. DCF-DA has been widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Herbicide Synthesis
The compound serves as a crucial intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. Researchers have developed a continuous flow microreactor system for the nitration process of this intermediate, achieving higher yields and improved reaction efficiency compared to traditional batch reactors .
Nitrification Inhibition
N-(2,5-dichlorophenyl) succinamic acid (DCS): , a derivative of our compound, acts as a nitrification inhibitor. When blended with urea, it suppresses nitrification, making it possible to manufacture granulated urea with DCS. Concentrations of 10-20 ppm exhibit sufficient nitrification suppression .
Cytotoxic Activity
Studies have explored the cytotoxic activity of related compounds. For instance, investigations on a similar structure indicated that compound 4 has IC50 values of 10.7 µM, 7.7 µM, and 7.3 µM against MDA-MB-231, A549, and MIA PaCa-2 cell lines, respectively .
Drug Development
Preliminary structure-activity relationships (SAR) analysis has led to the synthesis of simpler molecules while maintaining the central 2-aminothiazole core. These modifications aim to enhance drug-like properties and optimize the compound for potential therapeutic applications .
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAOFVHWZEXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)



![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)

![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)

